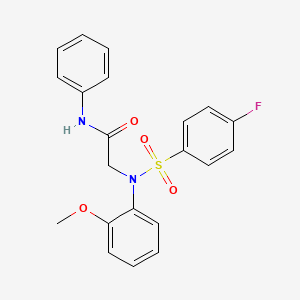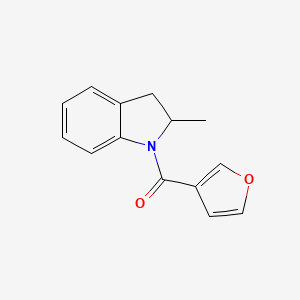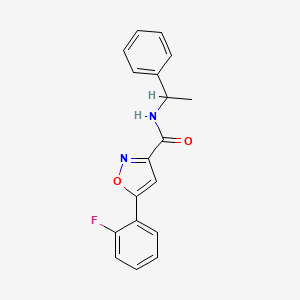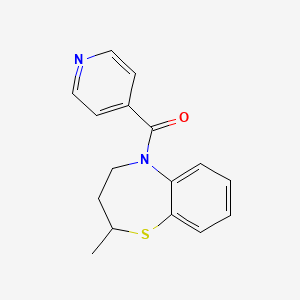![molecular formula C13H16N4O B7495466 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide, also known as DETA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. DETA-NONOate has been used to investigate the mechanisms of NO signaling and its effects on various biological systems.
作用机制
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide releases NO in a time-dependent manner, which allows for controlled delivery of NO to biological systems. NO activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates the downstream effects of NO signaling. The precise mechanisms of NO signaling and its effects on different biological systems are still being investigated.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. It has been shown to induce vasodilation, reduce platelet aggregation, and improve cardiac function in cardiovascular physiology. In neuroscience, it has been shown to enhance synaptic plasticity, improve learning and memory, and protect neurons from oxidative stress. In cancer biology, it has been shown to inhibit tumor growth and metastasis, and enhance the effectiveness of chemotherapy and radiotherapy. In immunology, it has been shown to modulate immune cell function and reduce inflammation.
实验室实验的优点和局限性
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has several advantages for lab experiments. It allows for controlled delivery of NO to biological systems, which can be difficult to achieve using other methods. It also has a long half-life, which allows for sustained NO release over time. However, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide can be unstable and decompose rapidly under certain conditions, which can affect its effectiveness. It also requires careful handling and storage to maintain its stability.
未来方向
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide and NO signaling. One area of interest is the development of new NO donor compounds with improved stability and specificity for different biological systems. Another area of interest is the investigation of the role of NO signaling in aging and age-related diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, the potential use of NO donors in therapeutics, such as in the treatment of cancer and cardiovascular disease, is an area of active research.
合成方法
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide can be synthesized by reacting diethylenetriamine with nitric oxide gas in the presence of oxygen and a catalyst. The reaction produces N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide and water as byproducts. The compound can also be synthesized using other NO donor precursors, such as S-nitrosothiols, and different reaction conditions.
科学研究应用
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been used in a variety of scientific research applications, including cardiovascular physiology, neuroscience, cancer biology, and immunology. It has been used to investigate the effects of NO on blood vessel dilation, platelet aggregation, and cardiac function. In neuroscience, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been used to study the role of NO in synaptic plasticity, learning, and memory. In cancer biology, it has been used to investigate the effects of NO on tumor growth and metastasis. In immunology, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide has been used to study the role of NO in immune cell function and inflammation.
属性
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(12-8-15-17(3)10(12)2)16-13(18)11-5-4-6-14-7-11/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNFDWKZSNASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)

![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)
![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)